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Compound of Interest

Compound Name: SCH 486757

Cat. No.: B1681544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SCH 486757 has emerged as a significant compound in preclinical research, primarily

investigated for its potent and selective agonist activity at the Nociceptin/Orphanin FQ peptide

(NOP) receptor. This technical guide delves into the core of SCH 486757's research

applications, focusing on its role as a novel antitussive agent. The information presented herein

is curated from preclinical studies to provide a comprehensive resource for professionals in the

field.

Core Mechanism of Action
SCH 486757 is a non-peptide, orally active small molecule that demonstrates high selectivity

for the human NOP receptor. Its primary mechanism of action involves binding to and activating

this receptor, which is a G protein-coupled receptor (GPCR). The activation of the NOP

receptor by agonists like SCH 486757 has been shown to modulate various physiological

processes, with a notable effect on the suppression of cough reflexes.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of SCH
486757, providing a clear comparison of its binding affinity and efficacy.

Table 1: Receptor Binding Affinity of SCH 486757
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Receptor Species Ki (nM)
Selectivity vs.
Human NOP

NOP Human 4.6 ± 0.61 -

MOP (μ-opioid) Human - 211-fold

KOP (κ-opioid) Human - 128-fold

DOP (δ-opioid) Human - 3206-fold

Data compiled from studies on cloned human opioid receptors.[1]

Table 2: Antitussive Efficacy of SCH 486757 in a Guinea Pig Model

Compound Dose (mg/kg, p.o.)
Maximum Efficacy
(Inhibition of Capsaicin-
Evoked Cough)

SCH 486757 0.01 - 1

Equivalent to codeine,

hydrocodone,

dextromethorphan, and

baclofen

SCH 486757 1 46 ± 9% (acute dosing)

SCH 486757 1
40 ± 11% (chronic dosing, 5-

day BID)

p.o. - oral administration; BID - twice daily.[1][2][3]

Table 3: Efficacy of SCH 486757 in a Feline Mechanically-Evoked Cough Model

Parameter Maximum Inhibition

Cough Number 59%

Expiratory Abdominal Electromyogram

Amplitude
61%
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Administration via intra-arterial route.[1][2][3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the NOP receptor and a typical

experimental workflow for evaluating the antitussive effects of SCH 486757.
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Caption: NOP receptor signaling pathway activated by SCH 486757.
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Caption: Experimental workflow for preclinical antitussive evaluation.

Detailed Experimental Protocols
Guinea Pig Capsaicin-Induced Cough Model
This model is a standard for evaluating the efficacy of potential antitussive agents.

Animals: Male Hartley guinea pigs are typically used.

Acclimatization: Animals are acclimatized to the experimental environment and exposure

chambers.
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Baseline Measurement: Conscious, unrestrained animals are placed in a whole-body

plethysmograph, and coughs are induced by an aerosolized solution of capsaicin (typically

30-60 µM). The number of coughs is recorded for a set period.

Drug Administration: SCH 486757, a vehicle control, or a comparator drug (e.g., codeine) is

administered orally.

Post-Treatment Measurement: At specific time points after administration (e.g., 2, 4, and 6

hours), the capsaicin challenge is repeated, and the number of coughs is recorded.[1]

Data Analysis: The percentage inhibition of the cough reflex is calculated by comparing the

post-treatment cough counts to the baseline values.

Rat Conditioned Place Preference (CPP)
This model is utilized to assess the abuse potential of a compound.

Apparatus: A two-compartment chamber with distinct visual and tactile cues is used.

Pre-Conditioning Phase: On the first day, rats are allowed to freely explore both

compartments to establish baseline preference.

Conditioning Phase: Over several days, animals receive alternating injections of the test

compound (e.g., SCH 486757, 10 mg/kg, p.o.) and vehicle. Following each injection, the rat

is confined to one of the compartments (drug-paired or vehicle-paired).[1][3]

Test Phase: On the final day, the barrier between the compartments is removed, and the rats

are allowed to freely explore the entire apparatus. The time spent in each compartment is

recorded.

Data Analysis: A significant increase in time spent in the drug-paired compartment compared

to the pre-conditioning phase indicates a rewarding effect and potential for abuse. SCH
486757 was found to be without effect in this model.[1][3]

Preclinical Pharmacokinetics and Safety Profile
Pharmacokinetic studies have demonstrated that SCH 486757 has a good oral

pharmacokinetic profile in several species, including guinea pigs, rats, and dogs.[2][3]
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Importantly, in preclinical models, SCH 486757 did not exhibit tolerance to its antitussive

activity after a 5-day twice-daily dosing regimen.[1][2][3] Furthermore, its antitussive effects

were blocked by a NOP receptor antagonist (J113397) but not by an opioid antagonist

(naltrexone), confirming its mechanism of action is independent of classical opioid receptors.[1]

[2][3]

Clinical Trial Insights
SCH 486757 has progressed to human clinical trials for cough. In a study involving patients

with subacute cough, the compound was compared to a placebo and codeine.[4] While there

were some indications of limited antitussive efficacy, the maximum clinical dose was

constrained by the side effect of somnolence.[4] This suggests that while the NOP receptor is a

promising target for antitussive therapies, improving the therapeutic ratio of NOP1 agonists will

be crucial for future drug development.[4]

In conclusion, SCH 486757 is a valuable research tool for investigating the role of the NOP

receptor in cough suppression. Its high selectivity and oral bioavailability have made it a key

compound in preclinical studies, providing a strong rationale for the continued exploration of

NOP receptor agonists as a novel class of antitussive agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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